molecular formula C17H17ClN2O4 B5732311 N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide

N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide

Cat. No. B5732311
M. Wt: 348.8 g/mol
InChI Key: UDMXCAHKQHWHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide, also known as C16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. C16 belongs to the class of hydrazide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide exerts its biological activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the growth of cancer cells. N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has also been reported to exhibit antiangiogenic activity, which is the inhibition of the formation of new blood vessels. Additionally, N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, and its biological activities have been well-characterized. However, there are also some limitations to using N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the study of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide. One potential direction is to further investigate its mechanism of action. Understanding how N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide exerts its biological activities could lead to the development of more effective therapies. Another potential direction is to investigate the efficacy and safety of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide in humans. Clinical trials could be conducted to determine whether N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide is a safe and effective treatment for various diseases. Additionally, further studies could be conducted to investigate the potential of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antitumor, and antimicrobial properties and has been shown to inhibit the NF-κB signaling pathway. N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has several advantages for lab experiments, including its ease of synthesis and well-characterized biological activities. However, its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. There are several future directions for the study of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide, including further investigation of its mechanism of action and clinical trials to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to form the intermediate product, which is subsequently reacted with hydrazine hydrate to form N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide. The purity of the synthesized compound can be determined by thin-layer chromatography and melting point determination.

Scientific Research Applications

N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-13-7-8-14(15(10-13)24-2)17(22)20-19-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMXCAHKQHWHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide

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